molecular formula C16H23N7 B12261839 N-ethyl-4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine

N-ethyl-4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B12261839
M. Wt: 313.40 g/mol
InChI Key: OAHACJAIODESPU-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with piperazine and pyridazine moieties

Properties

Molecular Formula

C16H23N7

Molecular Weight

313.40 g/mol

IUPAC Name

N-ethyl-4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H23N7/c1-4-17-16-18-13(3)11-15(19-16)23-9-7-22(8-10-23)14-6-5-12(2)20-21-14/h5-6,11H,4,7-10H2,1-3H3,(H,17,18,19)

InChI Key

OAHACJAIODESPU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-ethyl-4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions.

    Substitution reactions: Introduction of the piperazine and pyridazine groups through nucleophilic substitution reactions.

    Final assembly: Coupling of the intermediate compounds to form the final product, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial production methods would likely involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-ethyl-4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

N-ethyl-4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

N-ethyl-4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.

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